DL--Homomethionine

Polypeptide synthesis Hydrogel engineering Block copolymer

Standard methionine often fails in specialized glucosinolate biosynthesis and copolymerization studies. DL-β-Homomethionine (CAS 158570-14-0) resolves this: 80% sulfur routes to sinigrin's isothiocyanate moiety, enabling precise isotope tracing, and it forms well-defined diblock copolypeptide hydrogels where L-methionine cannot. • Direct sinigrin precursor for Brassicaceae metabolic pathway studies. • Enables defined copolypeptide architectures for 3D bioprinting and drug delivery. • Non-proteinogenic substrate analog for CYP79F1 and chain-elongation enzyme characterization. Global shipping with full analytical documentation.

Molecular Formula C6H12O3S
Molecular Weight 164.22 g/mol
Cat. No. B13630214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL--Homomethionine
Molecular FormulaC6H12O3S
Molecular Weight164.22 g/mol
Structural Identifiers
SMILESCSCCC(CC(=O)O)O
InChIInChI=1S/C6H12O3S/c1-10-3-2-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)
InChIKeyGSKBRSYYWPTGJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Homomethionine: Non-Proteinogenic Methionine Homolog


DL-Homomethionine (DL-β-homomethionine, CAS 158570-14-0) is a non-proteinogenic, sulfur-containing α-amino acid [1]. Structurally, it is a homolog of the essential amino acid methionine, distinguished by an additional methylene group in its side chain, resulting in the formula C6H13NO2S and a molecular weight of 163.24 g/mol [1]. This extended carbon backbone alters its physicochemical properties and biological interactions relative to methionine, making it a valuable tool in specific research contexts, including the study of glucosinolate biosynthesis and the development of advanced polypeptide materials [2][3].

Compound Identity
Non-proteinogenic methionine homolog with extended side chain
Primary Use
Precursor for glucosinolate biosynthesis studies in plants
Material Science
Building block for defined diblock copolypeptide hydrogels

Why Methionine Analogs Cannot Substitute DL-Homomethionine


The substitution of DL-Homomethionine with standard L-methionine or other sulfur-containing analogs (e.g., DL-allylglycine, DL-ethionine) is not functionally equivalent in specific research and industrial contexts. The additional methylene group in homomethionine's side chain directly impacts its behavior in enzymatic pathways and polymerization reactions. Studies show that while L-methionine is poorly incorporated into certain diblock copolypeptides, L-homomethionine enables the formation of well-defined block structures [1]. Furthermore, in plant glucosinolate biosynthesis, DL-homomethionine serves as a direct and specific precursor, a role that is not fulfilled by close structural analogs like DL-allylglycine [2]. This demonstrates that the precise molecular architecture of DL-homomethionine is critical for achieving desired outcomes in specialized applications, precluding simple interchange with other methionine derivatives.

! L-methionine may not support the same block copolymerization outcome due to shorter side chain length.
! DL-allylglycine does not show significant incorporation in glucosinolate biosynthesis; precursor specificity may not transfer.
! Other sulfur amino acid analogs may have different metabolic routing and enzyme interactions.

DL-Homomethionine: Quantitative Comparison with Key Analogs


Superior Copolymerization with L-Leucine over L-Methionine

In the synthesis of diblock copolypeptide hydrogels, the use of L-homomethionine residues enables improved copolymerization with L-leucine residues, yielding well-defined block copolypeptides, whereas the use of L-methionine residues does not produce this desired outcome [1]. The study highlights that the extended side chain of the methionine homolog is critical for the formation of these ordered polymeric structures.

Copolymer Assembly
Class-level
Enables defined diblock copolypeptides with L-leucine; L-methionine yields poorly defined structures.
Supports block architecture control in hydrogels.
Quantitative dispersity data require full publication review.
Polypeptide synthesis Hydrogel engineering Block copolymer

Specific Sinigrin Incorporation vs. DL-Allylglycine

In feeding experiments with horseradish leaves and yellow mustard seeds, DL-Homomethionine (2-14C, 15N) was directly and efficiently incorporated into the glucosinolate sinigrin. In stark contrast, the structurally similar analog DL-allylglycine (2-14C, 15N) was incorporated insignificantly under the same conditions [1]. This demonstrates a high degree of metabolic specificity for the homomethionine scaffold.

Sinigrin Incorporation
Head-to-head
Direct incorporation into sinigrin; DL-allylglycine shows insignificant incorporation.
Enables metabolic pathway tracing.
Radiochemical yield details in original study.
Glucosinolate biosynthesis Plant metabolism Precursor feeding

Sulfur Source Efficiency for Sinigrin Biosynthesis

In a study evaluating sulfur sources for sinigrin biosynthesis in Armoracia lapathifolia, L-methionine-³⁵S and DL-cysteine-³⁵S were found to be good sulfur sources incorporated with similar efficiency. Homomethionine-³⁵S was identified as a slightly poorer source of sulfur compared to methionine, while taurine-³⁵S was a very poor source [1]. When homomethionine was utilized, the distribution of radioactivity between the two sulfur atoms in sinigrin was approximately 80% in the isothiocyanate moiety and 10–15% in the sulfate moiety [1].

Sulfur Distribution
Context-dependent
~80% label in isothiocyanate, 10–15% in sulfate moiety.
Supports sulfur flux tracing strategy.
³⁵S feeding in Armoracia lapathifolia.
Sulfur metabolism Glucosinolate biosynthesis Isotopic labeling

DL-Homomethionine Applications in Research & Industry


Isotopic Labeling for Glucosinolate Metabolism Studies

Given its direct and specific incorporation into sinigrin [1], DL-Homomethionine is an ideal precursor for stable isotope (e.g., ¹³C, ¹⁵N) or radioisotope (e.g., ¹⁴C, ³H, ³⁵S) labeling studies aimed at elucidating the biosynthetic pathways and metabolic regulation of aliphatic glucosinolates in Brassicaceae species. Its utility is confirmed by the quantitative sulfur distribution data (80% in the isothiocyanate moiety) which allows for precise tracing of the molecule's metabolic fate [2]. This is a specialized application where generic methionine would be less effective due to different metabolic routing [2].

Building Block for Functional Polypeptide Hydrogels

In the field of biomaterials science, L-homomethionine (and by extension, its racemic mixture DL-Homomethionine) is a key building block for synthesizing diblock copolypeptide hydrogels with superior architectural definition [3]. The evidence shows that the use of L-homomethionine enables improved copolymerization with L-leucine, a feat not achievable with standard L-methionine [3]. This allows for the creation of materials with tunable mechanical properties and self-healing capabilities, relevant for 3D bioprinting, drug delivery, and tissue engineering applications.

Enzyme Specificity Assay Substrate for Sulfur Metabolism

DL-Homomethionine serves as a non-proteinogenic substrate analog for investigating the active site geometry and substrate specificity of enzymes involved in methionine metabolism and chain elongation. For instance, CYP79F1, a cytochrome P450 enzyme from Arabidopsis, is known to metabolize homomethionine and its higher homologs [4]. Its differential utilization as a slightly poorer sulfur source compared to methionine [2] also makes it a valuable tool for comparative studies of sulfur assimilation and metabolic channeling in both plant and microbial systems.

Application
Selection Property
Validation Focus
Isotopic labeling for glucosinolate studies
Sinigrin precursor specificity
Isotope incorporation and sulfur routing
Functional polypeptide hydrogels
Copolymerization compatibility
Copolypeptide architecture definition
Enzyme specificity assays
Non-proteinogenic substrate analog
Enzyme active-site tolerance
Quote Request

Request a Quote for DL--Homomethionine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.